Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXAICWNNUQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid methyl ester with 4-benzylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Scientific Research Applications
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with variations in:
- Ester group : Methyl vs. ethyl esters.
- Substituent position : Meta (3-) vs. para (4-) on the benzoate ring.
- Nitrogen-containing group : Piperazine, piperidine, or diazepane rings.
- Substituents on the nitrogen ring: Benzyl, methyl, or amino groups.
Comparative Data Table
Structural and Functional Insights
- Ester Group : Ethyl esters (e.g., CAS 773137-71-6) may improve solubility compared to methyl esters but reduce metabolic stability due to longer alkyl chains .
- Piperazine vs. Piperidine : Piperidine derivatives (e.g., CAS 1286274-25-6) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity but increasing flexibility .
- Benzyl vs.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The benzyl group in the target compound increases logP compared to methyl- or amino-substituted analogs, favoring membrane permeability but possibly reducing aqueous solubility .
- Melting Points : While direct data for the target compound is unavailable, related 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) has a melting point of 187–190°C, suggesting that esterification (methyl/ethyl) would lower melting points .
Computational Predictions
Studies on analogous triazolone derivatives (e.g., ) highlight the utility of DFT methods (e.g., B3LYP/6-31G(d,p)) in predicting electronic properties. For the target compound, such methods could elucidate charge distribution (Mulliken charges) and dipole moments, correlating with solubility and reactivity .
Biological Activity
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of 302.38 g/mol. The compound features a benzoate moiety linked to a piperazine ring, which is known for its diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in signaling pathways involved in cell proliferation and apoptosis.
Target Proteins:
- Extracellular Signal-Regulated Kinase (ERK2): Similar compounds have been reported to inhibit ERK2, leading to reduced phosphorylation of downstream targets like RSK (p90 ribosomal S6 kinase) .
Biochemical Pathways:
- The inhibition of ERK2 suggests an impact on the MAPK/ERK signaling pathway, which is crucial for regulating cell division and survival .
Cellular Effects
This compound has demonstrated significant effects on various cell types:
- Anti-Proliferative Effects:
- Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth .
- Cytotoxicity Studies:
Case Studies
- In Vitro Cytotoxicity Assessment:
-
Neuropharmacological Effects:
- Benzylpiperazine derivatives have been shown to modulate serotonin levels in the brain, suggesting potential applications in neuropharmacology. The co-administration of these derivatives with MDMA indicated a novel mechanism that attenuates the acute effects of MDMA without directly inhibiting serotonin uptake .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | |
| Molar Mass | 302.38 g/mol |
| Mechanism of Action | Inhibition of ERK2; affects MAPK/ERK pathway |
| Cellular Effects | Induces apoptosis; inhibits proliferation |
| Cytotoxicity Threshold | >7.3 mM for significant cell viability reduction |
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step procedures starting from commercially available precursors. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution or amide bond formation to attach the benzylpiperazine moiety to the benzoate core.
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency.
- Catalysts : Palladium on carbon (Pd/C) or triethylamine (TEA) may be employed for hydrogenation or acid scavenging, respectively.
- Temperature Control : Reactions often require reflux (e.g., 80–100°C) for activation energy optimization.
Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to adjust time and stoichiometry .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by resolving aromatic protons (δ 6.5–8.0 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₅N₂O₂⁺).
- HPLC-PDA : Quantifies purity (>95%) using a C18 column with acetonitrile/water gradients.
- X-ray Crystallography : For unambiguous conformation analysis, SHELX software is recommended for structure refinement .
Advanced: How do structural modifications to the piperazine or benzoate moieties influence its kinase inhibitory activity?
Methodological Answer:
- Piperazine Modifications :
- Benzyl Group Substitution : Replacing benzyl with bulkier groups (e.g., 4-fluorophenyl) may enhance kinase binding affinity by altering steric interactions .
- N-Methylation : Reduces basicity, potentially affecting solubility and target engagement.
- Benzoate Modifications :
- Electron-Withdrawing Groups (e.g., NO₂) : Increase electrophilicity, improving interactions with kinase ATP-binding pockets.
- Ester Hydrolysis : Conversion to carboxylic acid derivatives may alter bioavailability.
Experimental Validation : Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values post-modification .
Advanced: What strategies can resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Model-Specific Factors :
- Cell Permeability : Assess via Caco-2 monolayer assays to differentiate intrinsic activity vs. transport limitations.
- Metabolic Stability : Use liver microsome assays to identify species-specific degradation pathways.
- Data Normalization : Apply Z-score or fold-change normalization to account for batch effects.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics, complementing cell-based assays .
Basic: What are the key challenges in achieving high-yield synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Low Coupling Efficiency : Optimize stoichiometry (1.2–1.5 eq of benzylpiperazine) and use coupling agents like HATU.
- Byproduct Formation : Introduce scavenger resins (e.g., trisamine) to trap unreacted intermediates.
- Purification Issues : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for improved yield .
Advanced: How can computational modeling complement experimental studies in predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking (e.g., AutoDock Vina) : Predict binding poses in kinase domains using crystallographic data (PDB: 4HX3).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent.
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to guide design .
Basic: What safety protocols are recommended for handling this compound based on its toxicity profile?
Methodological Answer:
- Acute Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) during synthesis.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal per OSHA guidelines.
- First Aid : Immediate rinsing with water for skin/eye contact, followed by medical evaluation .
Advanced: What are the implications of crystallographic data in understanding the compound's conformation and reactivity?
Methodological Answer:
- Torsion Angles : Crystallography reveals rotational barriers (e.g., piperazine-benzyl dihedral angles) impacting ligand flexibility.
- Intermolecular Interactions : Hydrogen bonds with adjacent carbonyl groups (2.8–3.2 Å) suggest dimerization potential.
- Reactivity Prediction : Electron density maps highlight susceptible sites (e.g., ester carbonyl) for nucleophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
